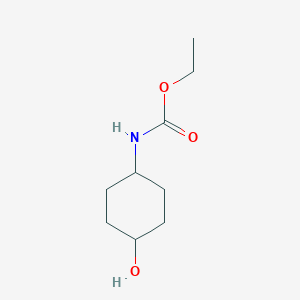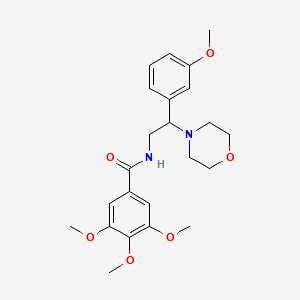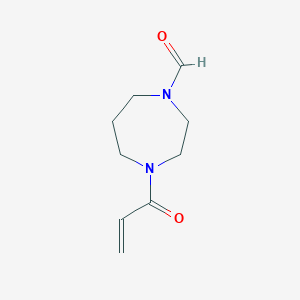
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde (PDCA) is a chemical compound that belongs to the diazepane family. It is a versatile building block that has found a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. PDCA is a highly reactive compound that can undergo a variety of chemical reactions, making it a valuable tool for organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to undergo a variety of chemical reactions, including cycloadditions, oxidations, and reductions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde. However, it has been shown to exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. It has also been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde is its versatility as a building block for organic synthesis. It can be easily modified to introduce a variety of functional groups, making it a valuable tool for the synthesis of complex molecules. However, its high reactivity can also be a limitation, as it can react with unwanted nucleophiles and undergo side reactions.
Direcciones Futuras
There are several potential future directions for research on 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde. One area of interest is the development of new synthetic methodologies using 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde as a building block. Another area of interest is the investigation of its potential as an anticancer and antibacterial agent. Additionally, the synthesis of novel materials using 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde as a precursor is an area of potential future research.
Métodos De Síntesis
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde can be synthesized by the reaction of 4-pentenoic acid with 1,4-diazepane-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the diazepane ring. The resulting product is a yellowish oil that can be purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In the field of organic synthesis, it has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In the field of materials science, it has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
Propiedades
IUPAC Name |
4-prop-2-enoyl-1,4-diazepane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-9(13)11-5-3-4-10(8-12)6-7-11/h2,8H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVQSGSINZZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)

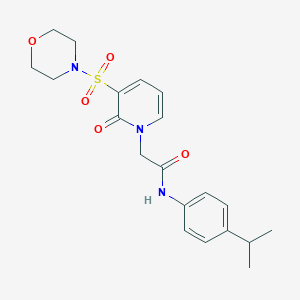
![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)
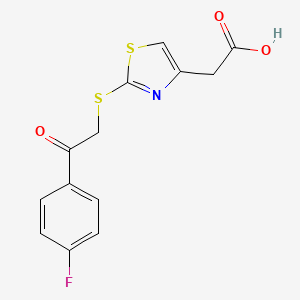
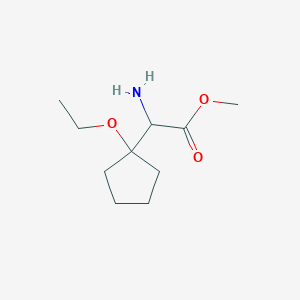
![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)
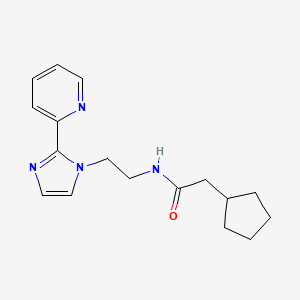
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)



